N-(1-cyano-1-cyclopropylethyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide
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Overview
Description
N-(1-cyano-1-cyclopropylethyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyano group, a cyclopropyl group, and an oxadiazole ring, which contribute to its distinctive chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Attachment of the phenoxy group: The oxadiazole intermediate is then reacted with a phenol derivative in the presence of a base to form the phenoxy-substituted oxadiazole.
Introduction of the cyano group and cyclopropyl group: The final step involves the reaction of the phenoxy-substituted oxadiazole with a cyanoethylating agent and a cyclopropylating agent under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyano-1-cyclopropylethyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction can produce amine-substituted derivatives.
Scientific Research Applications
N-(1-cyano-1-cyclopropylethyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies.
Industry: Used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which N-(1-cyano-1-cyclopropylethyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide exerts its effects involves its interaction with specific molecular targets. The cyano group and oxadiazole ring can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. The compound may also influence signaling pathways by binding to receptors or other key molecules, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyano-1-cyclopropylethyl)-2-[4-(1,3,4-thiadiazol-2-yl)phenoxy]acetamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
N-(1-cyano-1-cyclopropylethyl)-2-[4-(1,2,4-triazol-3-yl)phenoxy]acetamide: Contains a triazole ring instead of an oxadiazole ring.
Uniqueness
N-(1-cyano-1-cyclopropylethyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties. This uniqueness allows it to participate in specific interactions and reactions that similar compounds may not undergo, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c1-16(9-17,12-4-5-12)19-14(21)8-22-13-6-2-11(3-7-13)15-20-18-10-23-15/h2-3,6-7,10,12H,4-5,8H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTRMBXHIDUXJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)COC2=CC=C(C=C2)C3=NN=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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